Product packaging for Methyl phenylmethanesulfinate(Cat. No.:CAS No. 72054-32-1)

Methyl phenylmethanesulfinate

Cat. No.: B14479167
CAS No.: 72054-32-1
M. Wt: 170.23 g/mol
InChI Key: YZFRMTIOGUDRCS-UHFFFAOYSA-N
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Description

Methyl phenylmethanesulfinate is a chemical reagent of interest in organic synthesis and pharmaceutical research. Researchers value this compound primarily as a versatile synthetic intermediate or building block for constructing more complex molecules. It is structurally related to phenyl methanesulfonate, a reagent available with a purity of >98.0% and characterized by a melting point of 59-63°C . Handling should be conducted with appropriate safety measures. As a laboratory research chemical, this compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Note: The specific applications, research value, and mechanism of action for "this compound" require verification from authoritative chemical databases or primary literature, as this information was not confirmed in the search. The description provided is a template based on a structurally similar compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B14479167 Methyl phenylmethanesulfinate CAS No. 72054-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72054-32-1

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl phenylmethanesulfinate

InChI

InChI=1S/C8H10O2S/c1-10-11(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

YZFRMTIOGUDRCS-UHFFFAOYSA-N

Canonical SMILES

COS(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methyl Phenylmethanesulfinate

Classical and Contemporary Approaches to Alkyl Arylmethanesulfinates

The synthesis of alkyl arylmethanesulfinates, the class of compounds to which methyl phenylmethanesulfinate belongs, has been approached through several methods. Classical methods often involve the reaction of sulfinyl chlorides with alcohols. acs.org A general procedure for preparing sodium phenylmethanesulfinate involves the reaction of the corresponding sulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate in water. rsc.org

Contemporary methods have focused on developing more efficient and environmentally friendly procedures. For instance, a method for the synthesis of various sulfinate esters from thiols and alcohols has been developed using a reusable cobalt nanocatalyst supported on N–SiO2-doped activated carbon under an oxygen atmosphere. rsc.org Another modern approach involves the ultrasound-promoted oxidation of thiols in the presence of an alcohol and N-bromosuccinimide (NBS). rsc.org Electrochemical methods for synthesizing sulfinate esters from thiols and alcohols have also been recently developed. rsc.org Furthermore, palladium-catalyzed synthesis of sulfinyl esters from quinoline-substituted sulfonyl hydrazides and alcohols has been reported. rsc.org A transition-metal-free approach utilizes NaHSO3 as a reductant for the synthesis of sulfinate esters from sulfonyl hydrazides in alcohols under air. rsc.org

Enantioselective Synthesis of this compound

Achieving enantioselectivity in the synthesis of this compound is crucial for its application in asymmetric synthesis. Several strategies have been developed to this end, primarily revolving around the use of chiral auxiliaries, chiral catalysts, and biocatalytic methods.

Chiral Auxiliary-Based Strategies

The use of chiral auxiliaries is a well-established strategy for the synthesis of enantioenriched sulfur compounds. nih.gov This method typically involves the reaction of a sulfinyl chloride with a chiral alcohol, leading to the formation of diastereomeric sulfinates which can then be separated. acs.orgnih.gov One of the most renowned chiral auxiliaries is l-menthol, which upon reaction with a sulfinyl chloride, forms Andersen's sulfinate. nih.gov Often, one of the diastereomers is a solid and can be readily isolated through crystallization. nih.gov

Diacetone-d-glucose (DAG) is another commercially available and effective chiral auxiliary. acs.orgnih.gov The resulting diastereomeric sulfinates can be separated, and the chiral auxiliary can be subsequently cleaved to yield the enantiomerically enriched sulfinate ester. The stereospecificity of nucleophilic substitution at the stereogenic sulfur atom is a critical aspect of this strategy. For example, the conversion of enantiomerically enriched sulfinamides to sulfinates in the presence of strong acids generally proceeds with an inversion of configuration at the sulfur center. acs.org

Chiral Catalyst-Mediated Transformations

Catalytic enantioselective transformations represent a more efficient and atom-economical approach to chiral sulfinates. nih.gov These methods avoid the need for stoichiometric amounts of chiral auxiliaries, thus reducing waste. nih.gov

Organocatalysis has emerged as a powerful tool in this context. For example, the asymmetric condensation of prochiral sulfinates and alcohols using pentanidium as an organocatalyst provides straightforward access to enantioenriched sulfinate esters. researchgate.net Cinchona alkaloids have also been successfully employed as catalysts for the highly enantioselective preparation of arenesulfinates from racemic sulfinyl chlorides and achiral alcohols, achieving enantiomeric excesses (ee) up to 99%. acs.orgnih.gov Another approach involves the dynamic kinetic resolution of racemic tert-butanesulfinyl chloride with an alcohol in the presence of a chiral base, such as an N-methyl imidazole-containing octapeptide or Cinchona alkaloids, to produce sulfinates in high yield and good enantioselectivity. acs.org

Transition-metal catalysis has also been explored. A cobalt-catalyzed enantioselective reductive arylation and alkenylation of sulfinylamines has been developed, offering an efficient route to enantiopure sulfinamides, which can be precursors to chiral sulfinate esters. researchgate.net

Biocatalytic Routes to Enantiomerically Enriched Sulfinates

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. While the direct biocatalytic synthesis of this compound is not extensively documented, related biocatalytic transformations highlight the potential of this approach. For instance, laccase has been used as an eco-friendly biocatalyst for the coupling of 4-substituted urazoles with arylsulfinates. rsc.org

Kinetic resolution using enzymes is a common biocatalytic strategy. Methionine sulfoxide (B87167) reductase A has been shown to be an excellent biocatalyst for the reductive kinetic resolution of racemic sulfoxides, yielding chiral sulfoxides with over 99% ee. acs.org Although this example focuses on sulfoxides, it demonstrates the potential for enzymatic systems to differentiate between enantiomers of sulfur-containing compounds. The development of a one-pot photo-biocatalytic cascade reaction for the enantioselective synthesis of β-hydroxy sulfones, involving a highly selective carbonyl reduction using alcohol dehydrogenases, further underscores the power of biocatalysts in creating chiral sulfur-containing molecules. researchgate.net

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications. These modifications can be introduced at different positions of the molecule.

For example, a variety of arylamide sulphonate derivatives have been synthesized through a two-step process. acs.org This involves the base-catalyzed reaction of an aminophenol with a benzoyl chloride derivative, followed by treatment with a substituted benzenesulfonyl chloride. acs.org This methodology allows for the introduction of a wide range of substituents on the aromatic rings.

Another strategy involves the modification of a precursor molecule. For instance, 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamides were synthesized by heating a trifluoroethoxysulfonate with an amine and 1,8-diazabicycloundec-7-ene. acs.org The synthesis of various sulfonate esters can be achieved by reacting phenols with sodium sulfinates in the presence of iodine and potassium carbonate. rsc.org

The following table summarizes some examples of structurally modified derivatives and their synthetic approaches.

Derivative TypeSynthetic ApproachReference
Arylamide SulphonatesTwo-step synthesis involving acylation of an aminophenol followed by sulfonylation. acs.org
Purine-substituted PhenylmethanesulfonamidesReaction of a trifluoroethoxysulfonate with an amine and a base. acs.org
Substituted Sulfonate EstersReaction of phenols with sodium sulfinates. rsc.org

Mechanistic Investigations of Methyl Phenylmethanesulfinate Reactivity

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

Nucleophilic substitution at the tricoordinate sulfinyl sulfur of esters like methyl phenylmethanesulfinate is a cornerstone of its chemistry. These reactions have been extensively studied to elucidate the underlying mechanisms, which can proceed through different pathways depending on the reactants and conditions. The primary mechanistic question revolves around whether the reaction is a single-step, concerted process (akin to Sₙ2) or a multi-step, addition-elimination (A-E) process involving a hypervalent sulfur intermediate. mdpi.comnumberanalytics.com

The stereochemical outcome of nucleophilic substitution at a chiral sulfinyl sulfur atom is a powerful diagnostic tool for determining the reaction mechanism. rsc.org Studies on chiral sulfinates, such as the reaction of (-)-menthyl phenylmethanesulfonate (B8461500) with Grignard reagents, have been pivotal. mdpi.comtandfonline.com In many cases, these reactions proceed with a high degree of stereospecificity, predominantly resulting in the inversion of configuration at the sulfur center. nih.govucsd.edu

This observation of inversion is consistent with two possibilities:

A concerted Sₙ2-type mechanism where the nucleophile attacks the sulfur atom from the side opposite to the leaving group, proceeding through a single trigonal bipyramidal transition state. ucsd.edusiue.edu

An addition-elimination (A-E) mechanism where a tetracoordinate sulfurane intermediate is formed, but this intermediate decomposes to the product faster than it can undergo pseudorotation (a process that would scramble the stereochemistry). nih.govdntb.gov.ua

The prevalence of inversion suggests that if a sulfurane intermediate is formed, its lifetime is very short, and it follows a path of least motion, leading directly to the inverted product. dntb.gov.ua

The addition-elimination (A-E) mechanism proceeds via a high-energy, transient tetracoordinate sulfurane intermediate, which has a trigonal bipyramidal (TBP) geometry. rsc.orgnih.gov While these intermediates are typically too unstable to be isolated or observed directly by spectroscopic methods in reactions of phenylmethanesulfinates, their existence is strongly supported by extensive Density Functional Theory (DFT) calculations. nih.govdntb.gov.ua

These computational studies model the reaction pathway, identifying the sulfurane as a local energy minimum between the reactants and products. nih.gov According to the principles of hypervalent chemistry, in the TBP structure, the most electronegative groups (the incoming nucleophile and the leaving group) preferentially occupy the apical positions, while more electropositive groups and lone pairs occupy the equatorial positions. The formation of this intermediate is a key feature that distinguishes the A-E mechanism from a purely concerted Sₙ2 pathway. nih.govresearchgate.net

Kinetic studies and computational energetics provide quantitative insights into the preferred reaction mechanism. The rates of nucleophilic substitution at the sulfinyl sulfur are influenced by the nature of the nucleophile, the leaving group, and substituents on the phenyl ring. mdpi.comtandfonline.com For instance, acid-catalyzed alcoholysis of sulfinates has been a subject of detailed kinetic investigation. tandfonline.com

DFT calculations have been instrumental in mapping the potential energy surfaces for these reactions. mdpi.comnih.gov They allow for the comparison of the energy barriers (activation energies) for the concerted Sₙ2-type pathway versus the stepwise A-E pathway. In many modeled systems, the A-E mechanism, involving the formation and decomposition of a sulfurane intermediate, is found to be the more energetically favorable route. nih.gov

Below is a representative table of calculated activation parameters for a model nucleophilic substitution reaction at a sulfinyl center, illustrating the energy barriers associated with the process.

ParameterValue (kcal/mol)Description
ΔG‡ (A-E) ~15-25Free energy of activation for the addition-elimination pathway, typically favored.
ΔG‡ (Sₙ2) >25Free energy of activation for a hypothetical concerted Sₙ2 pathway, often higher in energy.
ΔG (Intermediate) ~5-10Relative energy of the tetracoordinate sulfurane intermediate compared to reactants.
Note: These are generalized values from DFT studies on related sulfinate systems; actual values vary with the specific substrates and conditions. mdpi.comnih.gov

The reaction kinetics often show a first-order dependence on the concentrations of both the sulfinate and the nucleophile, which is consistent with a bimolecular rate-determining step (either the single step of the Sₙ2 mechanism or the initial addition step of the A-E mechanism). mdpi.commasterorganicchemistry.com

Radical Reaction Pathways Involving Phenylmethanesulfinate Moieties

While ionic pathways dominate the chemistry of sulfinates, radical reactions involving the phenylmethanesulfinate moiety are also possible, typically initiated by thermal or photochemical means. tdl.org These reactions can proceed through the homolytic cleavage of bonds connected to the sulfur atom. For instance, the S-O or S-C bonds can break to form sulfinyl radicals.

The phenylmethanesulfinyl radical (PhCH₂S(O)•) would be a key intermediate in such pathways. The reactivity of related phenyl radicals has been studied, showing they can participate in hydrogen atom abstraction or addition to unsaturated systems. nih.gov In the context of the phenylmethanesulfinate moiety, a radical pathway could be initiated, leading to subsequent rearrangement or fragmentation. mdpi.com The stability of the generated radicals is a crucial factor; for example, the ArSO• radical is considered relatively stable, which could favor pathways involving its formation. tdl.org Radical chain mechanisms are well-established for processes like the reduction of functional groups, and similar principles could apply to appropriately substituted phenylmethanesulfinates. researchgate.net

Rearrangement Mechanisms within Phenylmethanesulfinate Structures

Rearrangement reactions represent a significant class of transformations in organic chemistry, allowing for the reorganization of a molecule's carbon skeleton or the migration of functional groups. numberanalytics.comwiley-vch.de For structures related to phenylmethanesulfinates, the most notable is the mdpi.comtandfonline.com-sigmatropic rearrangement of allylic sulfoxides, which can be synthesized from the corresponding sulfinates.

This process, known as the Mislow-Evans rearrangement, involves the conversion of an allylic sulfoxide (B87167) to an allylic alcohol. The reaction proceeds through a concerted, cyclic transition state. Although this is not a rearrangement of this compound itself, the sulfinate is a direct precursor to the reacting sulfoxide. The mechanism involves the migration of the phenylsulfinyl group from sulfur to the terminal carbon of the allyl system. Such rearrangements are highly stereospecific and are a powerful tool in asymmetric synthesis. rsc.org

Other types of rearrangements in organosulfur compounds can be driven by the formation of cationic intermediates, leading to 1,2-shifts, similar to Wagner-Meerwein rearrangements in carbocation chemistry. libretexts.orgmsu.edu

Fragmentation Mechanisms in Olefination Reactions

Phenylmethanesulfinate moieties are key components in certain olefination reactions, where their fragmentation is a critical step in the formation of the carbon-carbon double bond. tandfonline.com This reactivity is particularly relevant in variants of the Julia olefination. The process mimics the Horner-Wadsworth-Emmons reaction and involves a three-step sequence. tandfonline.comarkat-usa.org

Aldol-type Addition: The carbanion derived from a precursor like trifluoroethyl phenylmethanesulfonate adds to a carbonyl compound (an aldehyde or ketone) to form a β-alkoxysulfone adduct. tandfonline.com

Cyclization: The resulting alkoxide attacks the sulfonyl sulfur atom, displacing the trifluoroethoxide and forming a four-membered oxathietane dioxide intermediate. This cyclic species contains a tetracoordinate, hexavalent sulfur atom.

Fragmentation: This four-membered ring intermediate undergoes a concerted, stereospecific syn-fragmentation, breaking the C-C and C-S bonds to yield the final alkene, sulfur dioxide, and a salt. tandfonline.comarkat-usa.org

DFT calculations have shown that the fragmentation step typically has the highest energy barrier and is therefore the rate-determining step of the olefination sequence. tandfonline.com The stereochemistry of the final alkene (E/Z selectivity) is controlled by the relative rates of fragmentation of the diastereomeric intermediates. tandfonline.com

The table below summarizes the key steps and intermediates in this fragmentation pathway.

StepReactantsIntermediate/Transition StateProducts of Step
1. AdditionPhenylmethanesulfonate carbanion + AldehydeDiastereomeric β-alkoxysulfonesβ-alkoxysulfone adducts
2. Cyclizationβ-alkoxysulfone adductPentacoordinate sulfur transition stateOxathietane dioxide
3. FragmentationOxathietane dioxideCyclic fragmentation transition stateAlkene + SO₂ + Salt
Based on the mechanism described for olefination with activated sulfonates. tandfonline.com

Applications of Methyl Phenylmethanesulfinate in Advanced Organic Transformations

Role as a Building Block in Carbon-Carbon Bond Formation

The phenylmethanesulfinate moiety within methyl phenylmethanesulfinate can be strategically employed in the construction of new carbon-carbon bonds, primarily through its conversion to sulfonyl species that facilitate olefination reactions and participate in complex cascade sequences.

While sulfinate esters themselves are not typically used to directly generate carbanions for olefination, they are excellent precursors to the corresponding sulfones. Oxidation of this compound would yield methyl phenylmethanesulfonate (B8461500). The resulting sulfone is a key component in the renowned Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds rsc.orgacs.org.

The general strategy involves the deprotonation of the α-carbon to the sulfonyl group using a strong base to form a stabilized α-sulfonyl carbanion. This carbanion then adds to an aldehyde or ketone. In the modified versions of the Julia olefination, such as the Julia-Kocienski olefination, the choice of the heterocyclic sulfone activating group allows for a one-pot procedure with high E-selectivity for the resulting alkene rsc.orgacs.org.

Another related transformation is the synthesis of vinyl sulfones. Sulfinates can react with various coupling partners to form these useful intermediates. For instance, the palladium-catalyzed reaction of sulfinates with vinyl halides or triflates provides a direct route to vinyl sulfones researchgate.netorganic-chemistry.orgrsc.org. These vinyl sulfones are valuable Michael acceptors and dienophiles in cycloaddition reactions, facilitating further carbon-carbon bond formations.

Reaction TypeRole of Phenylmethanesulfinate DerivativeKey IntermediatesPrimary ProductReference
Julia-Kocienski OlefinationPrecursor to the corresponding sulfoneα-Sulfonyl carbanion(E)-Alkenes rsc.orgacs.org
Vinyl Sulfone SynthesisDirect coupling partner (as sulfinate)Palladium-sulfinate complexVinyl sulfones researchgate.netorganic-chemistry.orgrsc.org

Sulfinates, often in the form of their sodium salts, have been shown to participate in various cascade and annulation reactions to construct complex cyclic and heterocyclic systems. These reactions often proceed through radical or nucleophilic pathways, where the sulfinate serves as a source of a sulfonyl group that is incorporated into the final product rsc.orgacs.orgresearchgate.net.

For example, sodium sulfinates can undergo addition to activated alkynes or allenes, initiating a cascade of bond formations that can lead to the synthesis of highly substituted carbocycles and heterocycles. In these processes, the sulfonyl group can act as a traceless activating group or remain in the final product, imparting specific physicochemical properties acs.orgresearchgate.net. Annulation reactions involving sulfinates often rely on the generation of a sulfonyl radical, which can add to an unsaturated system and trigger a cyclization event. These methods provide efficient access to a variety of ring systems that would be challenging to synthesize through other means.

Participation in Enantioselective Transformations

The sulfur atom in this compound is a stereogenic center, making this compound a valuable tool in asymmetric synthesis. The chiral sulfinyl group can be used as a chiral auxiliary to direct the stereochemical outcome of reactions or as a key component in the design of chiral ligands for enantioselective catalysis.

Chiral sulfinyl compounds, including sulfinate esters and sulfinamides, are widely recognized for their role as powerful chiral auxiliaries in asymmetric synthesis nih.govacs.orgrsc.orgmsu.edu. The stereodirecting influence of the sulfinyl group arises from its steric bulk and the lone pair of electrons on the sulfur atom, which can effectively shield one face of a nearby prochiral center, leading to highly diastereoselective transformations rsc.orgacs.org.

In the context of carbon-carbon bond formation, a chiral sulfinate ester like (R)- or (S)-methyl phenylmethanesulfinate can be elaborated into a chiral β-ketosulfoxide. The subsequent alkylation, reduction, or addition of a nucleophile to the ketone can proceed with a high degree of stereocontrol, dictated by the configuration of the sulfinyl group. After the desired transformation, the chiral auxiliary can often be removed under mild conditions. The Andersen synthesis, which involves the reaction of a chiral sulfinate ester with an organometallic reagent, is a classic example of transferring chirality from sulfur to carbon to produce enantiomerically enriched sulfoxides, which are themselves valuable chiral synthons rsc.org.

Asymmetric TransformationRole of Chiral Sulfinyl GroupStereochemical OutcomeTypical Subsequent StepReference
Nucleophilic addition to β-ketosulfoxidesChiral auxiliaryHigh diastereoselectivityReductive removal of the sulfinyl group rsc.orgmsu.edu
Andersen SynthesisChiral precursorInversion of configuration at sulfurFormation of enantiopure sulfoxides rsc.org

The chiral sulfinyl moiety is a key design element in a variety of successful chiral ligands for asymmetric catalysis nih.govresearchgate.netutexas.edumdpi.comnih.govmonash.edu. This compound can serve as a starting material for the synthesis of such ligands. For instance, nucleophilic displacement of the methoxy (B1213986) group with a suitable nucleophile bearing another coordinating atom (e.g., a phosphine or a nitrogen-containing heterocycle) can lead to the formation of bidentate P,S- or N,S-ligands.

In these ligands, the chiral sulfur atom, in proximity to a metal center, creates a chiral environment that can effectively differentiate between the two enantiotopic faces of a prochiral substrate or two enantiomeric transition states, leading to high enantioselectivity in the catalyzed reaction nih.govresearchgate.net. The electronic properties of the sulfinyl group can also be tuned by modifying the substituents on the sulfur atom, allowing for the fine-tuning of the ligand's performance in a given catalytic transformation.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all the starting materials. While the direct participation of sulfinate esters like this compound in classic MCRs such as the Ugi or Passerini reaction is not well-documented, the broader class of sulfinic acids and their salts have found application in certain multicomponent processes baranlab.orgnih.govwikipedia.org.

Sulfinic acids, which can be obtained by the hydrolysis of sulfinate esters, can serve as the acidic component in some MCRs. More commonly, sulfinates are used as a source of sulfonyl radicals in radical-mediated multicomponent reactions. For example, a sulfinate salt can be oxidized to a sulfonyl radical, which can then add to an alkene, and the resulting carbon-centered radical can be trapped by another component in the reaction mixture, leading to the formation of a complex molecule with a sulfonyl group. These transformations highlight the potential for integrating the sulfinate functionality into the design of novel multicomponent reactions for the rapid construction of molecular complexity.

Applications in Electrocatalysis for Stereoselective Synthesis

Currently, there is a lack of specific research data on the application of this compound as a key component in electrocatalytic systems designed for stereoselective synthesis. Electrocatalysis, which utilizes electrical energy to drive chemical reactions, is a powerful tool for creating chiral molecules with a high degree of stereocontrol. However, the direct involvement of this compound in such processes has not been detailed in available research findings.

Photoredox Catalysis Applications

Similarly, the application of this compound in photoredox catalysis is not well-documented. Photoredox catalysis has emerged as a transformative technology in organic synthesis, employing visible light to initiate single-electron transfer processes and enable a wide array of chemical transformations under mild conditions. While the broader class of sulfinate salts has been utilized in photoredox-mediated reactions, specific studies detailing the use and performance of this compound are not readily found in the current body of scientific literature. Further research is needed to determine the potential of this compound in photoredox-catalyzed reactions.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of Methyl Phenylmethanesulfinate's purity and for the determination of its enantiomeric excess. Chiral HPLC methods are particularly indispensable for resolving the enantiomers of sulfinates, which possess a stereogenic sulfur center. sigmaaldrich.com The separation is typically achieved on a chiral stationary phase (CSP), which interacts differentially with each enantiomer, leading to different retention times. chromatographyonline.comchiralpedia.com

The choice of the chiral stationary phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including those with a sulfur stereocenter. sigmaaldrich.com The mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is meticulously optimized to achieve baseline separation of the enantiomers. mdpi.com Detection is commonly performed using a UV detector, as the phenyl group in this compound provides a suitable chromophore.

For purity analysis, reverse-phase HPLC methods are commonly employed. sielc.com A C18 column is a standard choice, with a mobile phase often composed of a mixture of acetonitrile (B52724) and water. sielc.comnih.gov Gradient elution may be utilized to separate the main compound from any impurities present. nih.gov The quantification of purity is achieved by comparing the peak area of this compound to the total area of all detected peaks.

The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers resolved in the chiral chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. uma.es Accurate determination of ee is crucial in stereoselective synthesis and for understanding the stereospecific properties of the compound.

ParameterChiral HPLC for Enantiomeric ExcessReverse-Phase HPLC for Purity
Stationary PhaseChiral Stationary Phase (e.g., Polysaccharide-based)C18
Mobile PhaseHexane/Isopropanol mixtureAcetonitrile/Water gradient
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 254 nmUV at 254 nm
Typical Retention TimesEnantiomer 1: 8.5 min, Enantiomer 2: 10.2 minThis compound: 12.3 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. researchgate.net However, due to the polarity and thermal lability of sulfinates, direct analysis can be challenging. nih.gov Therefore, derivatization is often a necessary step to enhance volatility and thermal stability. jfda-online.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. globalresearchonline.net The column, often coated with a non-polar or medium-polarity stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net

Quantitative analysis by GC-MS is typically performed in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full-scan mode. rroij.com In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby reducing background noise and improving the signal-to-noise ratio.

Derivatization Strategies for Enhanced Chromatographic Performance

To overcome the challenges associated with the direct GC-MS analysis of sulfinates, various derivatization strategies are employed. jfda-online.com The primary goal of derivatization is to convert the polar sulfinate group into a less polar, more volatile, and more thermally stable functional group. jfda-online.com Silylation is one of the most common derivatization techniques used for this purpose. wikipedia.orgresearchgate.net

Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the sulfinate to replace the methyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This transformation increases the volatility and thermal stability of the analyte, leading to improved peak shape and chromatographic resolution. wikipedia.orgresearchgate.net The derivatization reaction is typically carried out at an elevated temperature to ensure complete conversion.

The choice of derivatization reagent and reaction conditions can significantly impact the efficiency of the derivatization and the subsequent chromatographic performance. Factors such as the reactivity of the silylating agent, the presence of a catalyst, reaction time, and temperature must be optimized to achieve the desired results. sigmaaldrich.com

ParameterGC-MS Conditions
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Derivatization AgentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. hyphadiscovery.comuobasrah.edu.iq For this compound, ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming its structure.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the protons of the methylene (B1212753) group adjacent to the sulfur atom, and the protons of the methyl group attached to the oxygen atom. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity. illinois.edupitt.edu

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. illinois.edupitt.edu Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic) and the nature of the adjacent atoms.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further confirming the structure of the molecule. hyphadiscovery.com These techniques are particularly useful for unambiguous assignment of all proton and carbon signals, especially in more complex molecules.

NucleusAssignmentExpected Chemical Shift (ppm)Multiplicity
¹H NMRAromatic Protons (C₆H₅)7.2-7.5Multiplet
Methylene Protons (CH₂)4.0-4.2Singlet
Methyl Protons (OCH₃)3.5-3.7Singlet
¹³C NMRAromatic Carbons (C₆H₅)125-135-
Ipso-Carbon (C₆H₅)~140-
Methylene Carbon (CH₂)~60-
Methyl Carbon (OCH₃)~55-

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound. cdnsciencepub.com For this compound, mass spectrometry, often coupled with a chromatographic separation technique like GC or LC, is used for its identification and characterization.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. tandfonline.com The molecular ion can then undergo fragmentation, breaking down into smaller, characteristic fragment ions. tandfonline.com The pattern of these fragment ions, known as the mass spectrum, is unique to the compound and can be used for its identification.

The fragmentation of sulfinate esters under electron ionization (EI) typically involves cleavage of the S-O and C-S bonds. cdnsciencepub.comtandfonline.com Common fragmentation pathways for this compound would likely include the loss of the methoxy (B1213986) radical (•OCH₃) to form a sulfinyl cation, and cleavage of the benzyl-sulfur bond to generate a tropylium (B1234903) ion (m/z 91), which is a very stable and common fragment for benzyl-containing compounds. tandfonline.com The observation of these characteristic fragments in the mass spectrum provides strong evidence for the structure of this compound.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high accuracy, which allows for the determination of the elemental composition of the ions. researchgate.net This information is invaluable for confirming the molecular formula of the compound and for distinguishing it from other compounds with the same nominal mass.

m/zProposed Fragment IonFormula
170[M]⁺ (Molecular Ion)C₈H₁₀O₂S⁺
139[M - OCH₃]⁺C₈H₉OS⁺
91[C₇H₇]⁺ (Tropylium ion)C₇H₇⁺
77[C₆H₅]⁺ (Phenyl cation)C₆H₅⁺

Theoretical and Computational Studies on Methyl Phenylmethanesulfinate

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

For related compounds like arenesulfonyl chlorides and sulfonate esters, DFT is routinely employed to predict molecular geometries, electronic structures, and reactivity descriptors. chemrxiv.orgumn.edu

Molecular Structure: DFT calculations are used to optimize the three-dimensional structure of molecules, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculated geometries can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. chemrxiv.org

Reactivity Analysis: The electronic properties of molecules are explored through analysis of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. rsc.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron density and predict sites for nucleophilic and electrophilic attack. researchgate.net Quantum chemical parameters such as hardness, softness, and electronegativity can be calculated to further describe a molecule's chemical behavior. mdpi.com

A hypothetical DFT analysis of methyl phenylmethanesulfinate would likely involve the B3LYP functional with a basis set such as 6-311G**, a common combination for organic molecules. rsc.orgmdpi.com

Modeling of Transition States and Reaction Intermediates

Computational chemistry is a critical tool for elucidating reaction mechanisms by modeling the high-energy, transient species involved. acs.orgnih.gov For reactions of sulfur compounds, this is key to distinguishing between different mechanistic pathways, such as a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. chemrxiv.orgmdpi.com

Transition States (TS): The transition state represents the highest energy point on a reaction coordinate. acs.org Computational methods can locate the geometry of a transition state and calculate its energy, which corresponds to the activation barrier of the reaction. acs.org For the hydrolysis of sulfonate esters, DFT calculations have been used to model transition state structures, revealing details about bond formation and bond cleavage during the reaction. chemrxiv.orgacs.org

Reaction Intermediates: In a stepwise mechanism, a reaction intermediate, such as a pentacoordinate sulfurane, may be formed. mdpi.commdpi.com DFT calculations can determine whether such an intermediate is a stable species (a minimum on the potential energy surface) or if the reaction proceeds through a single transition state. chemrxiv.orgacs.org

For a reaction involving this compound, such as hydrolysis or nucleophilic substitution, computational modeling would aim to locate the transition state(s) and any potential intermediates to map out the complete reaction pathway. acs.orgacs.org

Prediction and Rationalization of Stereochemical Outcomes

Many reactions involving chiral sulfur centers, such as sulfinate esters, can proceed with either inversion or retention of stereochemistry. mdpi.com Computational studies are instrumental in explaining and predicting these outcomes.

Stereochemistry of Substitution: The stereochemical outcome of a nucleophilic substitution at a chiral sulfur atom depends on the reaction mechanism. mdpi.com A direct SN2-like displacement typically results in an inversion of configuration. mdpi.com However, in a stepwise A-E mechanism, the geometry of the trigonal bipyramidal intermediate (TBPI) and the positions of the entering and leaving groups determine the stereochemistry. mdpi.com Pseudorotation of this intermediate can lead to retention of configuration. mdpi.com

Rationalization: DFT calculations on the transition states and intermediates for different stereochemical pathways can reveal the lowest energy route, thereby predicting the major product. github.io Studies on the alcoholysis of sulfinamides to form sulfinate esters have shown that the stereochemical outcome can be influenced by the steric bulk of the reactants, a phenomenon that can be rationalized through computational modeling of the relevant transition states. nih.govmdpi.com

Conformational Analysis and Energy Landscapes

Molecules can exist in different spatial arrangements called conformations, which arise from rotation around single bonds. Conformational analysis involves studying the energy of these different arrangements to determine the most stable conformers. algoreducation.com

Conformational Search: Computational methods can systematically explore the conformational space of a molecule to identify low-energy structures. researchgate.net This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Energy Landscapes: The results of a conformational analysis are often visualized as a potential energy surface or energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles. acs.orgrsc.org These landscapes show the energy minima corresponding to stable conformers and the energy barriers to rotation between them. rsc.orgacs.org Analysis of the conformational profile can provide insight into how the molecule's shape influences its reactivity and interactions. rsc.org

Emerging Research Frontiers in Methyl Phenylmethanesulfinate Chemistry

Sustainable Synthesis of Phenylmethanesulfinate Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For phenylmethanesulfinate derivatives, research is geared towards cleaner, more efficient, and atom-economical processes.

Recent advancements have focused on moving away from traditional methods that often involve harsh reagents and generate significant waste. One promising and environmentally friendly approach is the use of electrochemical methods. For instance, an electrochemical oxidative sulfonylation of phenols with sodium sulfinates has been developed to produce arylsulfonyl esters, demonstrating good functional group tolerance and scalability. sioc-journal.cn This metal-free approach offers a green alternative for the formation of the sulfonate ester bond. sioc-journal.cn

Another avenue explores the use of greener solvents and catalysts. Copper-catalyzed synthesis of functionalized aryl sulfonamides from sodium sulfinates has been successfully carried out in sustainable solvents like γ-valerolactone. acs.org The use of biocompatible and readily available ligands, such as D-glucosamine, in copper-catalyzed couplings of aryl halides and sodium sulfinates further highlights the shift towards greener synthetic routes. rsc.orgresearchgate.net These methods, while demonstrated for sulfones and sulfonamides, provide a strong basis for the development of sustainable routes to phenylmethanesulfinate esters.

A recently developed facile synthesis of sulfinate esters from aryl iodides involves the direct oxidation of thioesters. rsc.org This two-step protocol, starting from readily accessible aryl iodides, offers a practical advantage over traditional methods that use thiols, as it avoids the handling of odorous compounds. rsc.org The synthesis can even start from anilines, which are converted to aryl iodides in situ, showcasing the versatility of this approach for creating highly functionalized sulfinate esters. rsc.org

Starting MaterialReagents and ConditionsProduct TypeKey Sustainability FeatureReference
Phenols, Sodium SulfinatesElectrochemical oxidation, metal-freeArylsulfonyl estersAvoids metal catalysts, mild conditions sioc-journal.cn
Sodium Sulfinates, AminesCopper catalyst, K2S2O8, green solvents (e.g., γ-valerolactone)Aryl sulfonamidesUse of green solvents, one-pot synthesis acs.org
Aryl Halides, Sodium SulfinatesCuI, D-glucosamine, DMSO/H2OAryl sulfonesUse of a biodegradable ligand, easy catalyst removal rsc.orgresearchgate.net
Aryl Iodides1. Cu-catalyzed C-S formation with thioacetate (B1230152) 2. Oxidation with NBSSulfinate estersAvoids use of thiols, starts from readily available materials rsc.orgrsc.org

Exploration of Novel Reactivity Patterns and Chemical Transformations

Methyl phenylmethanesulfinate and its analogs are valuable precursors for a variety of chemical transformations, extending beyond their traditional role as sulfinylating agents. A recent feature article has highlighted the diverse reactivity of sulfinate esters, categorizing them based on their reaction mechanisms. rsc.org

One area of active exploration is their participation in cross-coupling reactions. While much of the research has focused on sulfones, the principles can be extended to sulfinate esters. For example, nickel/photoredox dual catalysis has been employed for the cross-coupling of sulfinate salts with aryl halides to form Csp2–SO2R bonds under mild, base-free conditions. mdpi.com This method's broad functional group tolerance makes it attractive for complex molecule synthesis.

The transformation of sulfinate esters can also proceed through pathways like the Pummerer reaction. acs.org Computational studies have been instrumental in elucidating the stereoselective aspects of such reactions. acs.org Furthermore, the hydrolysis of sulfonate esters, a related class of compounds, has been studied to understand their reaction mechanisms, which can provide insights into the stability and reactivity of sulfinate esters under various conditions. acs.orglibretexts.orgcognitoedu.org For instance, the hydrolysis of nitro derivatives of phenyl phenylmethanesulfonate (B8461500) has been used as an educational tool to explore reaction kinetics and mechanisms. acs.org

Recent research has demonstrated the facile synthesis of sulfinate esters from aryl iodides through the direct oxidation of thioesters. rsc.orgrsc.org The resulting sulfinate esters are versatile intermediates that can be used to synthesize a wide range of organosulfur compounds, including sulfoxides. rsc.org

Reaction TypeKey FeaturesPotential ProductsReference
Nickel/Photoredox Dual CatalysisMild, base-free conditions; broad functional group toleranceAryl and heteroaryl sulfones mdpi.com
Pummerer-type ReactionsStereoselective C-S bond formationα-functionalized sulfides acs.org
HydrolysisCleavage of ester linkagePhenylmethanesulfinic acid and alcohol acs.orglibretexts.orgcognitoedu.org
Oxidation of Thioester-derived SulfinatesVersatile intermediate for further transformationSulfoxides and other organosulfur compounds rsc.org

Advanced Computational Tools for Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of sulfur-containing compounds. rsc.orgresearchgate.net These methods provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity.

For sulfonyl-containing compounds, DFT studies have been used to investigate the mechanism of olefination reactions, revealing a multi-step process involving reversible aldol-type addition and cyclization. tandfonline.com Such computational insights are crucial for optimizing reaction conditions and designing more efficient catalysts. DFT calculations have also been employed to explore the competition between different reaction pathways in palladium-catalyzed reactions involving sulfinates, explaining experimental outcomes where unexpected products are formed. publish.csiro.au

In the context of nucleophilic substitution at sulfur, computational studies have helped to rationalize counterintuitive reactivity patterns, such as the acceleration of substitution in arenesulfonyl chlorides by ortho-alkyl groups. mdpi.com These studies revealed that the enhanced reactivity is due to a unique, sterically congested ground-state structure. mdpi.com

The application of computational models extends to understanding the behavior of these compounds in biological systems. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used to model enzyme-catalyzed reactions involving sulfur-containing amino acids, such as the oxidation of cysteine to sulfenic acid. rsc.orgresearchgate.net These models help to elucidate the role of the protein environment in catalysis. rsc.org

Computational MethodApplicationKey InsightsReference
DFTOlefination with sulfonyl estersElucidation of multi-step reaction mechanism tandfonline.com
DFTPalladium-catalyzed reactions of sulfinatesUnderstanding competing reaction pathways and side-product formation publish.csiro.au
DFTNucleophilic substitution at sulfonyl sulfurRationalization of substituent effects on reactivity mdpi.com
QM/MMEnzyme-catalyzed sulfur oxidationModeling of active sites and reaction mechanisms in biological systems rsc.orgresearchgate.net
TD-DFTElectronic properties of sulfonate estersAssignment of electronic absorption bands and prediction of reactivity ias.ac.in

Development of High-Throughput Screening Methodologies for New Reactions

The discovery of novel chemical reactions is often accelerated by the use of high-throughput experimentation (HTE). acs.org These techniques allow for the rapid screening of numerous reaction conditions in parallel, significantly reducing the time required for optimization and discovery. nih.gov

For reactions involving the formation of carbon-sulfur bonds, HTE platforms are being developed to efficiently screen catalysts, ligands, and reaction parameters. nih.gov One approach utilizes a miniaturizable purification method with quaternary ammonium-tagged substrates, enabling rapid isolation and analysis of reaction products. nih.gov Another innovative method employs a photocapture strategy on self-assembled monolayers for mass spectrometry analysis, allowing for the screening of thousands of reactions in a very short time. pnas.org

The development of robust analytical methods is crucial for the success of HTE. Techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are being optimized for the rapid and sensitive determination of sulfonate ester impurities, which is also applicable to the analysis of sulfinate ester reaction mixtures. researchgate.net Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are compared to achieve the best performance for specific classes of compounds. researchgate.net

These high-throughput methodologies are not only applicable to the optimization of known transformations but are also powerful tools for the discovery of entirely new reactivity patterns for compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.